2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride is a synthetic compound with the molecular formula C5H7Cl2N3O. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol.
Preparation Methods
The synthesis of 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 4-fluoro-1H-imidazole-5-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other related compounds.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various imidazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and antibacterial agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a related imidazole structure.
These compounds share some structural similarities but differ in their specific functional groups and applications .
Properties
IUPAC Name |
2-chloro-N-(1H-imidazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O.ClH/c6-3-4(10)9-5-7-1-2-8-5;/h1-2H,3H2,(H2,7,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVSMUUWWJNQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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